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For Researchers, Scientists, and Drug Development Professionals

Germanium (Ge), a lustrous, hard, grayish-white metalloid, holds a significant position in the
landscape of semiconductor research and development.[1][2][3][4][5] Situated in Group 14 of
the periodic table, between silicon and tin, it exhibits a unique combination of metallic and non-
metallic characteristics.[2][4] This guide provides an in-depth exploration of the core physical
and chemical properties of germanium, offering valuable data and experimental
methodologies for professionals in scientific research and development.

Atomic and Physical Properties

Germanium's fundamental atomic characteristics and physical constants are pivotal for its
application in various technologies. It is a dense, brittle element that, like water, expands upon
solidification.[4][6]
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Property Value References
Atomic Number 32 [21[3][4]
Atomic Weight 72.630u [7]

Electron Configuration [Ar] 3d1° 4s2 4p2 [31[81[9][10]
Density (at 20°C) 5.323 g/cm3 [31141[5]
Melting Point 938.25 °C (1211.40 K) [3][4][6]
Boiling Point 2833 °C (3106 K) [31[41[6]

Mohs Hardness

6.0

Natural Isotopes

0Ge, 72Ge, 3Ge, 4Ge, "5Ge [2][4]

Crystal Structure

At standard temperature and pressure, germanium crystallizes in a diamond cubic structure,
the same as silicon and diamond.[9][11][12] This structure is a key determinant of its electronic
properties, forming the basis of its semiconducting nature. Each germanium atom is covalently
bonded to four neighbors in a tetrahedral arrangement.[11][13]

Property Value References
Crystal System Cubic [10][13]
Crystal Structure Diamond Cubic [41[11][12]
Space Group Fd-3m [13][14]
Lattice Constant (a) 5.658 A [13]

Ge-Ge Bond Length 2.46 A [13]

Thermal Properties

The thermal characteristics of germanium are critical for its use in electronic devices, where
heat dissipation is a primary concern. Compared to silicon, germanium has a lower melting
point and thermal conductivity, which can limit its application in high-power devices.[15]
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Property Value References
Thermal Conductivity (at 300
60 W/(m-K) [15]
K)
Specific Heat Capacity (at 300
0.32 J/(g-K) [7][15]
K)
Coefficient of Thermal
_ 5.8x 1076 /K [15][16]
Expansion (at 20°C)
Debye Temperature 374 K [15]

Electronic and Optical Properties

Germanium is an intrinsic semiconductor with an indirect band gap.[6][11] Its charge carrier

mobility is notably high, which made it the material of choice for early transistors.[1] Optically,

germanium is transparent in the infrared region of the electromagnetic spectrum, making it
invaluable for IR optics.[1][17][18][19]

Property Value References
Band Gap (at 300 K) 0.67 eV [6]119]
Intrinsic Carrier Concentration

(at 300 K) 2.4 x1018 cm—3

Electron Mobility (at 300 K) <3900 cm?#/(V-s) [20]

Hole Mobility (at 300 K) <1900 cm?/(V-s) [20]
Refractive Index (at 10.6 um) ~4.0 [17][19]
Transmission Range 1.8-23 um [19]

Chemical Properties

Germanium is relatively stable in air at room temperature but oxidizes at elevated

temperatures.[6][8][21] It is resistant to dilute acids and alkalis but reacts with hot concentrated

oxidizing acids and molten alkalis.[6][7][21]
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Property

Description

References

Reactivity with Air

Stable at room temperature;

oxidizes at >250°C to form
GeO:o2.

[418][21]

Reactivity with Acids

Insoluble in dilute acids;
dissolves slowly in hot
concentrated H2SO4 and
HNO:s.

[6117][21]

Reactivity with Alkalis

Insoluble in dilute alkalis;
reacts violently with molten

alkalis to form germanates.

[6107][21]

Common Oxidation States

+2, +4 (with +4 being more
stable)

[317]

Common Compounds

Germanium dioxide (GeOz),

Germanium tetrachloride
(GeCls), Germane (GeHa)

[6]7]

Experimental Protocols
A. Crystal Structure Determination by X-ray Diffraction

(XRD)

Objective: To determine the crystal structure and lattice parameters of a germanium sample.

Methodology:

e Sample Preparation:

o Obtain a single crystal or powdered germanium sample.

o For powdered samples, ensure a fine, uniform particle size by grinding in a mortar and

pestle.
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o Mount the powder on a zero-background sample holder. For single crystals, mount on a
goniometer head.

e Instrument Setup (Powder Diffractometer):
o Use a diffractometer with a Cu Ka radiation source (A = 1.5406 A).
o Set the 20 scan range from 20° to 80°.
o Select a step size of 0.02° and a scan speed of 1-2°/minute.
o Data Acquisition:
o Perform a 6-20 scan to obtain the diffraction pattern.[5]

o The resulting diffractogram will show peaks at specific 26 angles corresponding to
constructive interference from different crystal planes.

o Data Analysis:
o lIdentify the 20 positions of the diffraction peaks.
o Use Bragg's Law (nA = 2d sinB) to calculate the d-spacing for each peak.

o Compare the observed d-spacings with the standard diffraction pattern for germanium
(JCPDS card no. 04-0545) to confirm the diamond cubic structure.

o Index the peaks to their corresponding (hkl) Miller indices.

o Calculate the lattice parameter ‘a' using the formula for a cubic crystal system: a = d * V(h2

+ k2 +12).

o For single crystals, rocking curves (w-scans) and phi-scans (¢-scans) can be performed to
assess crystal quality and epitaxial relationships.[3][19]

B. Electrical Resistivity Measurement using the Four-
Point Probe Method
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Objective: To measure the bulk electrical resistivity of a germanium wafer.
Methodology:
e Sample Preparation:

o Use a germanium wafer with a polished, clean surface.

o Ensure the sample thickness is uniform and significantly smaller than the probe spacing
for thin film calculations, or much larger for bulk calculations.[15]

o The measurement should be conducted in a dark environment to avoid photogeneration of
carriers.[4]

e Instrument Setup:
o Use a four-point probe setup with four equally spaced, collinear tungsten probes.

o Connect the outer two probes to a constant current source and the inner two probes to a
high-impedance voltmeter.[15]

o Data Acquisition:

[¢]

Gently lower the probe head onto the center of the germanium wafer.

[e]

Pass a known constant current (I) through the outer two probes. The current should be
small enough to avoid heating the sample.

[e]

Measure the voltage (V) across the inner two probes.

o

To minimize errors, reverse the direction of the current and measure the corresponding
voltage. The average of the absolute voltage values should be used.

e Data Analysis:

o Calculate the resistivity (p) using the appropriate formula based on the sample geometry
(thickness 'w' and probe spacing 's').
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[e]

For a thin wafer (w << s), the sheet resistance (Rs) is calculated as: Rs = (11 /In(2)) * (V /
1) =4.532* (V/1).[4]

[e]

The bulk resistivity is then p = Rs * w.

(¢]

For a thick sample (w >> s), the resistivity is calculated as: p = 2mts * (V / 1).

[¢]

Correction factors may be needed depending on the sample size and shape relative to the
probe spacing.

C. Optical Band Gap Determination using UV-Visible
Spectroscopy

Objective: To determine the optical band gap of a germanium sample from its absorption
spectrum.

Methodology:
e Sample Preparation:

o Prepare a thin film of germanium on a transparent substrate (e.g., quartz). The film
should be thin enough to allow for measurable light transmission.

o Alternatively, a suspension of germanium nanoparticles in a transparent solvent can be
used.

e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.

o Set the wavelength range to scan from the near-infrared to the ultraviolet region (e.g., 200-
2000 nm).

o Use a blank reference (substrate without the film or the pure solvent) for baseline
correction.

o Data Acquisition:
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o Place the reference and the sample in their respective holders.

o Acquire the absorbance (A) or transmittance (T) spectrum of the sample.

o Data Analysis (Tauc Plot Method):

o Convert the measured absorbance (A) to the absorption coefficient (a) using the formula:
a =2.303 *A/d, where 'd'is the film thickness.

o Convert the wavelength (A) of the incident light to photon energy (E) in eV using the
formula: E (eV) = 1240/ A (nm).

o For an indirect band gap semiconductor like germanium, the relationship between the
absorption coefficient and photon energy is given by the Tauc equation: (ahv)/2 = B(hv -
Eg), where hv is the photon energy, Eg is the band gap energy, and B is a constant.

o Plot (ahv)¥/2 versus hv. This is the Tauc plot.[8][11][18]

o lIdentify the linear portion of the plot at the absorption edge and extrapolate this line to the
energy axis (where (ahv)/? = 0).

o The x-intercept of this extrapolation gives the value of the optical band gap (Eg).[8]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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